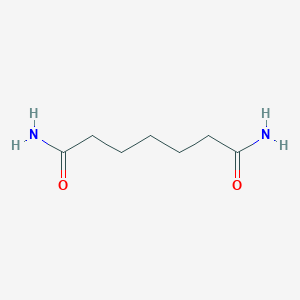

Heptanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

heptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(10)4-2-1-3-5-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYWABFEOZMOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295125 | |

| Record name | Pimelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-56-3 | |

| Record name | Pimelamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Heptanediamides

General Principles of Heptanediamide Synthesis

The foundational methods for synthesizing this compound and its derivatives primarily involve the formation of amide bonds from heptanedioic acid and the subsequent derivatization of the resulting diamide (B1670390).

Amidation Reactions in this compound Preparation

The direct synthesis of this compound is most commonly achieved through the amidation of heptanedioic acid. This process involves the reaction of the dicarboxylic acid with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form the corresponding diamide. The reaction generally requires activation of the carboxylic acid groups to facilitate nucleophilic attack by the amine.

A variety of reagents and conditions can be employed for this transformation. Classical methods may involve the conversion of heptanedioic acid to a more reactive derivative, such as an acyl chloride or an ester, followed by aminolysis. However, direct amidation methods are often preferred due to their atom economy and procedural simplicity. These methods typically utilize coupling agents that activate the carboxylic acid in situ.

Common coupling agents used for amidation reactions that are applicable to the synthesis of this compound include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in the case of chiral amines. nih.govresearchgate.net Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. peptide.com

The choice of solvent, temperature, and stoichiometry are critical parameters that must be optimized to achieve high yields and purity of the desired this compound. For instance, a convenient protocol for amide bond formation, particularly for less reactive amines, involves the use of EDC and 4-(N,N-dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely used, byproduct removal can be a challenge (DCC). nih.govresearchgate.net |

| Phosphonium-based | BOP, PyBOP | High coupling efficiency, avoids certain side reactions. peptide.com | |

| Uronium-based | HBTU, HATU, HCTU | Fast reaction times, low racemization. peptide.com |

Coupling Reactions in this compound Derivatization

Once the basic this compound scaffold is synthesized, further functionalization can be achieved through various coupling reactions. These reactions typically target the N-H bonds of the primary amide groups, allowing for the introduction of a wide range of substituents. The N,N'-disubstituted heptanediamides are of particular interest as they can lead to molecules with diverse properties and functionalities.

The synthesis of N,N'-disubstituted heptanediamides generally involves the reaction of this compound with electrophilic reagents in the presence of a base. Alternatively, the amidation of heptanedioic acid can be performed directly with primary or secondary amines to yield the corresponding N,N'-disubstituted products. The choice of coupling agents, as mentioned in the previous section, is crucial for the efficient formation of these substituted amides. semanticscholar.org For large-scale synthesis, the selection of a coupling reagent is often dictated by factors such as cost, safety, and the ease of byproduct removal. researchgate.net

Advanced Synthetic Approaches for Functionalized Heptanediamides

Beyond the general principles of amide formation and derivatization, advanced synthetic methodologies have been developed to construct more complex molecules incorporating the this compound core. These approaches enable the precise installation of functional groups and the creation of hybrid molecules with tailored properties.

Solid-Phase Peptide Synthesis (SPPS) for this compound-Peptide Conjugates

Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides on a solid support. mdpi.com Bifunctional molecules like this compound can theoretically be employed as linkers in SPPS to conjugate peptides to other molecules or to create unique peptide architectures. In this context, one of the amide functionalities of this compound could be attached to the solid support, while the other end, after appropriate functionalization, serves as an anchor point for peptide chain elongation.

The use of linkers is a fundamental aspect of SPPS, allowing for the attachment of the first amino acid to the resin and subsequent cleavage of the completed peptide. combichemistry.com While a wide variety of linkers are commercially available, custom linkers can be designed to impart specific properties to the final conjugate, such as altered solubility or the introduction of a specific cleavage site. A this compound-based linker would offer a flexible, aliphatic spacer. The synthesis of peptide-drug conjugates often relies on the careful selection and synthesis of appropriate linkers to connect the peptide and the drug moiety. nih.gov The preparation of such conjugates involves the covalent attachment of a drug to a peptide, a process where a linker derived from a dicarboxylic acid like heptanedioic acid could be utilized. nih.gov

Intermolecular Enolate Heterocoupling in this compound Systems

Intermolecular enolate heterocoupling represents a powerful strategy for the formation of carbon-carbon bonds. This methodology can be envisioned for the α-functionalization of this compound derivatives. The reaction involves the generation of an enolate from one carbonyl-containing compound and its subsequent reaction with an electrophilic partner derived from a second carbonyl compound. In the context of this compound, the α-protons to the carbonyl groups could potentially be deprotonated to form enolates, which could then be reacted with various electrophiles.

A significant challenge in intermolecular enolate coupling is controlling the selectivity to favor the desired cross-coupled product over self-coupled byproducts. Recent advancements have focused on the development of chemoselective methods for the cross-coupling of amides. acs.orgacs.orgnih.gov One approach involves the umpolung (reversal of polarity) of an amide to generate an electrophilic enolonium species, which can then be coupled with a nucleophilic enolate. beilstein-journals.orgresearchgate.net This strategy allows for the controlled union of two different carbonyl-containing fragments and could be conceptually applied to introduce substituents at the α-position of a pre-formed this compound scaffold, leading to functionalized diamides.

| Coupling Strategy | Description | Key Challenge | Potential Application to this compound |

| Oxidative Cross-Coupling | One-electron oxidation of an enolate to form a radical that is trapped by another enolate. | Control of cross-selectivity over homocoupling. | α,α'-Difunctionalization of this compound. |

| Enolonium-Enolate Coupling | Generation of an electrophilic enolonium species from one amide and its reaction with a nucleophilic enolate. | Generation and stability of the enolonium intermediate. | Mono- or di-α-functionalization with a wide range of substituents. |

Targeted Synthesis of Specific this compound Scaffolds

The this compound framework can be incorporated into more complex and well-defined three-dimensional structures, including chiral scaffolds. The targeted synthesis of such scaffolds is of interest for applications in asymmetric catalysis, materials science, and medicinal chemistry. The synthesis of chiral this compound scaffolds can be achieved through several strategies. One approach involves the use of chiral starting materials, such as enantiomerically pure amines or derivatives of heptanedioic acid that possess stereocenters.

For instance, the stereoselective synthesis of axially chiral biaryl diketones has been achieved through a chirality relay strategy involving the ring-opening of optically active precursors. mdpi.com While not directly involving this compound, this principle of transferring chirality from a stereogenic center to an axis could be adapted for the synthesis of atropisomeric this compound derivatives. The development of stereoselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry, with applications ranging from the preparation of enantiomerically pure drugs to the design of novel chiral catalysts. nih.govbirmingham.ac.ukrsc.org

Synthesis of Diverse this compound Derivatives for Research

The versatility of the this compound backbone allows for the incorporation of various functional groups, including complex heterocyclic and dendritic structures. The following sections detail the synthetic approaches for specific classes of this compound derivatives.

Quinolyl-Substituted Heptanediamides

The synthesis of heptanediamides bearing quinolyl substituents can be achieved through standard amide bond formation reactions. A plausible synthetic route involves the reaction of a quinoline (B57606) amine with a derivative of pimelic acid, such as pimeloyl chloride.

A representative synthesis could start with the activation of pimelic acid to its more reactive derivative, pimeloyl chloride. This is typically achieved by treating pimelic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting pimeloyl chloride can then be reacted with an aminoquinoline in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Scheme for N¹,N⁷-di(quinolin-8-yl)this compound:

Activation of Pimelic Acid: Pimelic acid is refluxed with an excess of thionyl chloride to yield pimeloyl chloride. The excess thionyl chloride is typically removed by distillation.

Amidation: The freshly prepared pimeloyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). To this solution, 8-aminoquinoline (B160924) and a tertiary amine base are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired quinolyl-substituted this compound.

| Step | Reagents and Conditions | Product |

| 1 | Pimelic acid, Thionyl chloride (excess), Reflux | Pimeloyl chloride |

| 2 | 8-Aminoquinoline, Triethylamine, Dichloromethane, Room temperature | Crude N¹,N⁷-di(quinolin-8-yl)this compound |

| 3 | Aqueous work-up, Column chromatography | Purified N¹,N⁷-di(quinolin-8-yl)this compound |

Indole-Containing Heptanediamides

The incorporation of indole (B1671886) moieties into the this compound scaffold follows a similar synthetic logic to that of quinolyl derivatives, primarily relying on amide bond formation. Indole-containing amines, such as tryptamine (B22526) or 5-aminoindole (B14826), can be coupled with activated pimelic acid.

A general strategy for the synthesis of N¹,N⁷-bis(1H-indol-5-yl)this compound is outlined below.

Proposed Synthetic Scheme for N¹,N⁷-bis(1H-indol-5-yl)this compound:

Preparation of Pimeloyl Chloride: As in the previous synthesis, pimelic acid is converted to pimeloyl chloride using a suitable chlorinating agent.

Coupling Reaction: 5-aminoindole is dissolved in an appropriate anhydrous solvent, and a non-nucleophilic base is added. The solution of pimeloyl chloride is then added dropwise at a controlled temperature, often at 0 °C to manage the exothermicity of the reaction.

Isolation and Purification: After the reaction is complete, the product is isolated through a standard aqueous work-up. Purification is typically achieved via column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure indole-containing this compound.

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

| Pimelic acid | Thionyl chloride | - | Neat | Pimeloyl chloride |

| 5-Aminoindole | Pimeloyl chloride | Pyridine | Tetrahydrofuran | N¹,N⁷-bis(1H-indol-5-yl)this compound |

Pyrimidinediamine-Based this compound Analogues

The synthesis of this compound analogues featuring pyrimidinediamine moieties has been reported in the context of developing dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). A specific example is the synthesis of N1-(2-aminophenyl)-N7-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)this compound. nih.gov

The synthetic route for this class of compounds is a multi-step process:

Synthesis of the Pyrimidinediamine Intermediate: The synthesis begins with the reaction of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine with p-phenylenediamine (B122844) in isopropanol (B130326) with hydrochloric acid. nih.gov This yields N'-(5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)benzene-1,4-diamine.

Selective Acylation: The more nucleophilic amino group of a mono-protected pimelate (B1236862), such as monomethyl pimelate, is activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This activated species is then reacted with the pyrimidinediamine intermediate.

Deprotection and Final Coupling: The protecting group on the pimelate moiety is removed, and the resulting carboxylic acid is then coupled with a second amine, for instance, o-phenylenediamine, using standard peptide coupling conditions to afford the final pyrimidinediamine-based this compound analogue.

| Intermediate | Coupling Partner | Coupling Reagents | Product | Yield |

| Monomethyl pimelate | N'-(5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)benzene-1,4-diamine | EDCI, HOBt, DIPEA | Methyl 7-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-7-oxoheptanoate | - |

| 7-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-7-oxoheptanoic acid | o-Phenylenediamine | EDCI, HOBt, DIPEA | N1-(2-aminophenyl)-N7-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)this compound | 40% nih.gov |

Cationic Dendron-Incorporated Heptanediamides

The synthesis of heptanediamides functionalized with cationic dendrons can be approached using convergent or divergent strategies, with "click chemistry" being a particularly efficient method for the final conjugation step. This allows for the pre-synthesis of the dendron and the this compound backbone, which are then joined together.

A proposed synthetic route using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is described below.

Proposed Synthetic Scheme:

Synthesis of an Azide-Functionalized this compound: Pimelic acid is first converted to a diazide derivative. This can be achieved by first converting it to a di-bromo derivative followed by nucleophilic substitution with sodium azide (B81097). The resulting diazide can then be reduced to the corresponding diamine, which is then coupled with an alkyne-containing carboxylic acid to form an alkyne-terminated this compound. Alternatively, pimeloyl chloride can be reacted with an amino alcohol, followed by conversion of the hydroxyl groups to azides. For this example, we will consider the reaction of pimeloyl chloride with propargylamine (B41283) to yield N¹,N⁷-di(prop-2-yn-1-yl)this compound.

Synthesis of an Azide-Terminated Cationic Dendron: A dendron with a focal point azide and peripheral cationic groups (e.g., quaternary ammonium salts or protonated amines) is synthesized separately. Polyamidoamine (PAMAM) or peptide-based dendrons are common choices. For instance, a PAMAM dendron can be built up generation by generation, and the focal point functionalized with an azide group.

Click Chemistry Conjugation: The alkyne-terminated this compound and the azide-terminated cationic dendron are then reacted together in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA). This reaction forms a stable triazole linkage, covalently attaching the dendrons to the this compound core.

| Component 1 | Component 2 | Reaction Type | Catalyst/Reagents | Product |

| N¹,N⁷-di(prop-2-yn-1-yl)this compound | Azide-terminated cationic dendron | CuAAC "Click" Chemistry | CuSO₄, Sodium ascorbate, TBTA | Cationic dendron-incorporated this compound |

This compound Derivatives with Aromatic and Heterocyclic Moieties

The synthesis of heptanediamides functionalized with a variety of other aromatic and heterocyclic moieties can be accomplished using the general principles of amide bond formation. The choice of synthetic route will depend on the specific heterocycle and its available functional handles.

For example, the synthesis of heptanediamides with furan, thiophene, or pyridine moieties can be achieved by reacting pimeloyl chloride with the corresponding amino-substituted heterocycle (e.g., furfurylamine, 2-aminothiophene, or 4-aminopyridine).

General Synthetic Procedure:

Activation of Pimelic Acid: Pimelic acid is converted to pimeloyl chloride.

Amidation: The pimeloyl chloride is reacted with two equivalents of the desired heterocyclic amine in a suitable solvent with a base.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The table below provides a summary of potential heterocyclic amines that can be used in this synthetic approach.

| Heterocyclic Amine | Potential Product |

| Furfurylamine | N¹,N⁷-di(furan-2-ylmethyl)this compound |

| 2-Aminothiophene | N¹,N⁷-di(thiophen-2-yl)this compound |

| 4-Aminopyridine | N¹,N⁷-di(pyridin-4-yl)this compound |

Supramolecular Architectures and Self Assembly of Heptanediamides

Design Principles for Supramolecular Assembly of Heptanediamides

The rational design of heptanediamide derivatives is crucial for controlling their self-assembly into predictable and functional supramolecular polymers. Key design principles involve the modification of the central alkyl chain and the terminal groups to manipulate the non-covalent interactions that govern the assembly process.

Introduction of π-Skeletons in this compound Derivatives

A key strategy for creating functional supramolecular polymers from heptanediamides involves the introduction of large, planar π-conjugated skeletons. researchgate.netresearchgate.netd-nb.info Researchers have successfully designed and synthesized this compound derivatives where a rigid, ladder-type π-conjugated system is attached to the central methylene (B1212753) carbon of the this compound backbone. researchgate.netd-nb.info This design orients the transition dipole moment of the π-skeleton perpendicular to the direction of the hydrogen-bonding network. researchgate.netd-nb.info

For instance, a four-ring fused π-skeleton has been introduced onto the central carbon of a this compound molecule. researchgate.netresearchgate.netnih.gov This specific molecular architecture was predicted to enable a π-stacked arrangement with a significant offset. d-nb.info The rationale is that in a double hydrogen-bonding network formed by heptanediamides, the substituents on the central methylene group would alternate their orientation, facilitating a large spatial separation between the stacked π-systems. d-nb.info This design principle was further extended to an even larger five-ring fused π-skeleton, which demonstrated more effective chiral exciton (B1674681) coupling in its aggregated state. researchgate.netresearchgate.netnih.gov The introduction of these π-skeletons is a critical design element that directly influences the photophysical and electronic properties of the resulting supramolecular assemblies. researchgate.net

Influence of Alkyl Side Chains on Supramolecular Organization

Alkyl side chains attached to the this compound scaffold play a significant role in modulating the supramolecular organization and properties of the resulting assemblies. researchgate.netresearchgate.net The length and nature of these chains can influence solubility, the stability of aggregates, and the hierarchical assembly of supramolecular polymers. researchgate.netresearchgate.net

In studies involving this compound derivatives with fused π-skeletons, molecules were synthesized with terminal n-octyl chains. researchgate.netresearchgate.netnih.gov These alkyl chains are essential for ensuring solubility in nonpolar organic solvents like methylcyclohexane (B89554), which allows the study of the self-assembly process upon changing conditions such as concentration or temperature. researchgate.netresearchgate.net

Furthermore, the chirality of the alkyl side chains can induce a chiral arrangement of the π-conjugated planes within the supramolecular structure. researchgate.net Replacing achiral octyl chains with chiral (S)-3,7-dimethyloctyl (DMOc) chains led to a slow inversion in the chiral arrangement of the π-conjugated moieties. researchgate.netresearchgate.netnih.gov In derivatives with a five-ring fused π-skeleton, the presence of chiral alkyl chains (in compound 2DMOc ) was found to affect not only the π-stacking arrangement but also the hierarchical assembly of the supramolecular polymers, leading to aggregates with higher thermal stability compared to their achiral counterparts (2Oc ). researchgate.netd-nb.info Computational studies combining molecular dynamics (MD) simulations and time-dependent density functional theory (TD-DFT) calculations have been used to examine the effect of these alkyl chains on the aggregated structure and the internal molecular orientation. researchgate.netresearchgate.net

Mechanisms of Supramolecular Polymerization in this compound Systems

The assembly of this compound derivatives into long, fibrous nanostructures is governed by specific intermolecular interactions. The process often follows a cooperative polymerization mechanism, where initial nucleation is followed by a more favorable elongation phase, driven by a combination of hydrogen bonding and π-stacking forces.

Cooperative Nucleation-Elongation Processes

The supramolecular polymerization of this compound derivatives bearing π-skeletons in nonpolar solvents has been shown to occur through a cooperative nucleation-elongation process. researchgate.netresearchgate.netresearchgate.netnih.gov This type of mechanism is distinct from isodesmic polymerization and is characterized by a critical concentration or temperature below which no significant aggregation occurs. nih.gov Once nucleation is initiated, the elongation of the polymer is a more favorable process. researchgate.netd-nb.info

The assembly of a this compound derivative with a four-ring fused π-skeleton (1Oc ) in methylcyclohexane was investigated using temperature-dependent UV/Vis absorption spectroscopy. d-nb.info The analysis of the heating curves, which showed non-sigmoidal transitions, was performed using a cooperative nucleation-elongation model. d-nb.info This analysis yielded key thermodynamic parameters for the self-assembly process.

| Thermodynamic Parameter | Value | Description |

|---|---|---|

| Elongation Enthalpy (ΔHe) | -70.9 kJ mol-1 | The change in enthalpy during the elongation phase of the supramolecular polymer. d-nb.info |

| Elongation Entropy (ΔSe) | -152 J mol-1 K-1 | The change in entropy during the elongation phase. d-nb.info |

| Nucleation Enthalpy (ΔHn) | -18.4 kJ mol-1 | The change in enthalpy associated with the initial formation of a stable nucleus. d-nb.info |

| Elongation Temperature (Te) | Variable | The critical temperature at which elongation becomes favorable, dependent on concentration. d-nb.infonih.gov |

The data confirms that the elongation process is enthalpically more favorable than the initial nucleation, a hallmark of cooperative assembly. researchgate.netd-nb.info This mechanism allows the formation of long supramolecular polymers that can extend to the micrometer scale. d-nb.info

Role of Hydrogen-Bonding Networks in Self-Assembly

The formation of a one-dimensional (1D) intermolecular hydrogen-bonding network is the primary driving force for the self-assembly of this compound derivatives. researchgate.netchemistryviews.org The two amide groups at the ends of the this compound molecule are specifically positioned to form two intermolecular hydrogen bonds with an adjacent molecule, creating a highly directional and stable linear chain. researchgate.netd-nb.info

Spectroscopic evidence from FT-IR studies in low-polarity solvents shows shifts in the N-H and C=O stretching frequencies, which is indicative of the formation of this hydrogen-bonding network. researchgate.netnih.gov The high directionality of these bonds is crucial for aligning the monomer units and facilitating the growth of well-ordered fibrous nanostructures. researchgate.netd-nb.info Even with the presence of bulky π-skeletons, which could sterically hinder the process, the this compound moieties effectively align to form the double-hydrogen-bond networks. researchgate.netd-nb.info Density functional theory (DFT) calculations support this, showing that a dimeric structure formed via two intermolecular hydrogen bonds is an energetically stable configuration. researchgate.net This robust hydrogen-bonding motif serves as the fundamental organizing element, directing the subsequent interactions between the attached π-skeletons. rsc.org

π-Stacking Interactions in this compound Aggregates

While hydrogen bonds direct the linear assembly, π-stacking interactions between the aromatic skeletons introduced onto the this compound backbone play a critical role in stabilizing the aggregate and defining its photophysical properties. researchgate.netrsc.org The unique design of these molecules, with the π-skeleton perpendicular to the hydrogen-bonding axis, results in a specific offset π-stacking arrangement. researchgate.netresearchgate.net

Characterization of this compound Supramolecular Structures

The self-assembly of specifically designed this compound molecules can be meticulously characterized through a combination of microscopic and spectroscopic techniques, revealing the formation of well-ordered, hierarchical structures.

A notable characteristic of certain this compound derivatives is their ability to self-assemble into well-defined fibrous nanostructures. researchgate.net For instance, a this compound molecule featuring a four-ring fused π-skeleton (1Oc) has been shown to gelate nonpolar solvents like methylcyclohexane. nih.gov This gelation is a macroscopic manifestation of the underlying microscopic assembly process. researchgate.net

Transmission electron microscopy (TEM) studies have directly visualized these assemblies, revealing the presence of entangled fibrous aggregates. researchgate.net The formation of these nanostructures is driven by a cooperative nucleation-elongation process, where the directional and complementary nature of the hydrogen bonds between the this compound units guides the one-dimensional growth. researchgate.netnih.gov This high degree of directionality, enforced by the double hydrogen-bond network, is fundamental to the elongation of the supramolecular polymers to the micrometer scale. researchgate.net

The aggregation of functionalized heptanediamides is accompanied by distinct changes in their spectroscopic profiles, which serve as powerful diagnostic tools for understanding the self-assembly process. researchgate.net Fourier-transform infrared (FT-IR) and UV-visible absorption spectroscopy are particularly informative. researchgate.netnih.gov

The formation of the 1D intermolecular hydrogen-bonding network is clearly evidenced in the FT-IR spectrum. researchgate.net In the aggregated state in a low-polarity solvent, the N-H and C=O stretching bands of the amide groups show significant shifts to lower wavenumbers compared to their positions in a monomeric (dissolved) state. researchgate.net This shift indicates the formation of strong hydrogen bonds that are characteristic of the assembled state. researchgate.net

Upon supramolecular polymerization, the electronic interactions between the assembled π-conjugated moieties give rise to new photophysical properties. nih.gov This is observed as a bathochromic (red) shift in both the absorption and fluorescence spectra relative to the monomeric state. researchgate.netnih.gov This phenomenon is a hallmark of exciton coupling between the π-skeletons arranged in an offset π-stacked manner. nih.gov Despite the aggregation, the fluorescence quantum yield can be maintained at a level comparable to that of the monomer. researchgate.net

| Spectroscopic Technique | State | Solvent | Wavenumber/Wavelength | Observation |

|---|---|---|---|---|

| FT-IR (N-H Stretch) | Monomeric | Chloroform | 3446 cm⁻¹ | Shift to lower wavenumber indicates H-bond formation researchgate.net |

| Aggregated | Methylcyclohexane | 3277 cm⁻¹ | ||

| FT-IR (C=O Stretch) | Monomeric | Chloroform | 1662 cm⁻¹ | Shift to lower wavenumber indicates H-bond formation researchgate.net |

| Aggregated | Methylcyclohexane | 1637 cm⁻¹ | ||

| UV-Vis Absorption | Monomeric | Methylcyclohexane (5x10⁻⁶ M) | ~337 nm | Bathochromic shift indicates J-type exciton coupling nih.gov |

| Aggregated | Methylcyclohexane (1x10⁻³ M) | ~355 nm | ||

| Fluorescence Emission | Monomeric | Methylcyclohexane (5x10⁻⁶ M) | ~390 nm | Bathochromic shift consistent with aggregation nih.gov |

| Aggregated | Methylcyclohexane (1x10⁻³ M) | ~430 nm |

The introduction of chirality into the this compound structure, for example by using chiral alkyl side chains, can impart handedness to the resulting supramolecular assembly. researchgate.net When these chiral building blocks assemble, the π-conjugated planes can adopt a preferred chiral arrangement. researchgate.netnih.gov

An even more complex phenomenon, chirality inversion, has been observed in these systems. nih.gov Research has demonstrated that a slow transition involving the inversion of the chiral arrangement of the π-conjugated moieties can be induced in a this compound derivative (1DMOc) where the achiral octyl chains are replaced with chiral ones. researchgate.netnih.gov This indicates that the chirality of the supramolecular polymer is not static and can be influenced by kinetic factors, leading to a thermodynamically more stable, yet inverted, chiral state over time. nih.govmdpi.com This hierarchical transfer of chirality from the molecular level to the supramolecular level, and its subsequent inversion, represents a sophisticated level of control within these self-assembling systems. researchgate.net

Theoretical and Computational Modeling of this compound Self-Assembly

To complement experimental observations, theoretical and computational methods provide profound insights into the structures and energetics of this compound assemblies. researchgate.net

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the energetically favorable structures of this compound assemblies. researchgate.netnih.gov By modeling monomeric, dimeric, and tetrameric states, DFT calculations can predict the most stable molecular packing arrangements. nih.govnih.gov

For a this compound derivative with a four-ring fused π-skeleton, DFT calculations at the M05-2X/6-31G(d) level of theory have confirmed that the most stable structure involves the π-skeletons being stacked with a significant offset of more than 8.0 Å. nih.govnih.gov This offset arrangement is a direct consequence of the geometry of the this compound linker, which positions the attached π-systems in a staggered fashion along the hydrogen-bonded network. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations successfully replicate the experimentally observed bathochromic shift in the absorption spectrum for the aggregated structure compared to the monomer, providing theoretical validation for the proposed exciton coupling mechanism. nih.gov The calculations also corroborate experimental FT-IR data by predicting shifts in the N-H and carbonyl stretching frequencies upon the formation of intermolecular hydrogen bonds. nih.gov

| Parameter | Finding | Significance |

|---|---|---|

| Optimized Structure | π-skeletons are stacked with an offset of >8.0 Å nih.gov | Explains the specific molecular packing and supports the proposed model of self-assembly researchgate.net |

| Relative Energies | Calculates the energetic favorability of aggregated states (dimers, tetramers) over monomers nih.gov | Provides thermodynamic rationale for the self-assembly process |

| TD-DFT Calculations | Predicts a red-shifted absorption band for the tetrameric structure compared to the monomer nih.gov | Theoretically confirms the origin of the experimentally observed bathochromic shift due to exciton coupling nih.gov |

| Vibrational Frequencies | Calculates shifts in N-H and C=O stretching bands upon H-bond formation nih.gov | Corroborates FT-IR data and confirms the nature of intermolecular interactions researchgate.net |

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior and dynamics of molecular systems, including the process of self-assembly and the stability of aggregated states. frontiersin.org This method can provide atomistic-level insights into the kinetic pathways of aggregation and the dynamic interplay of forces within a supramolecular structure. nih.govfrontiersin.org

While computational studies combining MD simulations and TD-DFT calculations have been effectively used to examine the aggregated structure and internal molecular orientation of other amide-functionalized systems, specific MD simulation studies focusing on the aggregated states of the this compound derivatives discussed in the preceding sections are not extensively detailed in the surveyed literature. researchgate.net Such simulations would be valuable for understanding the dynamic processes of fiber formation and chirality inversion in the future.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used in computational chemistry to investigate the electronic excited states of molecules. wikipedia.orgnumberanalytics.com It is an extension of Density Functional Theory (DFT) that allows for the study of systems in the presence of time-dependent potentials, making it particularly suitable for describing how molecules respond to light. wikipedia.orgbenasque.org Consequently, TD-DFT is widely employed to calculate and predict various photophysical properties, including vertical excitation energies, absorption and emission spectra, and oscillator strengths, which quantify the probability of a specific electronic transition. wikipedia.orgmdpi.com

In the study of this compound-based supramolecular architectures, TD-DFT provides crucial insights into how self-assembly processes influence the material's optical characteristics. Researchers utilize TD-DFT calculations to correlate the structural arrangement of molecules within an aggregate to the observed changes in photophysical properties, such as shifts in absorption and fluorescence spectra. researchgate.netresearchgate.net

Detailed research findings on this compound derivatives bearing π-conjugated skeletons demonstrate the utility of this theoretical approach. The self-assembly of these molecules, driven by intermolecular hydrogen bonding between the this compound moieties, leads to the formation of ordered nanostructures. researchgate.netd-nb.info This supramolecular polymerization is often accompanied by a bathochromic (red) shift in both the absorption and fluorescence bands. researchgate.net

TD-DFT calculations have been instrumental in explaining these experimental observations. By modeling different states of aggregation—such as the monomeric, dimeric, and tetrameric forms—scientists can compute the corresponding electronic transitions. researchgate.net For a this compound derivative featuring a four-ring fused π-system, TD-DFT calculations predicted a decrease in the excitation energy and a consequently bathochromically shifted absorption band for a tetrameric aggregate compared to the isolated monomer. d-nb.info This theoretical result provides strong support for the experimentally observed spectral changes, attributing them to the specific molecular packing and electronic coupling within the self-assembled structure. researchgate.netd-nb.info The calculations confirm that the formation of intermolecular hydrogen bonds in a low-polarity solvent is a key driver for these photophysical changes. d-nb.info

The following table presents representative data from TD-DFT calculations on a model this compound derivative, illustrating the predicted changes in photophysical properties upon aggregation.

Table 1: Representative TD-DFT Calculated Photophysical Data for a this compound Derivative Calculations performed at the M052X/6-31G(d) level of theory, as described in related research. researchgate.net

| State | Calculated Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|

| Monomer (M1) | 3.86 | 321 | 0.95 | HOMO → LUMO |

| Aggregate (T1) | 3.65 | 340 | 1.10 | HOMO → LUMO |

The data demonstrates that the calculated excitation energy for the aggregated tetrameric state (T1) is lower than that of the monomeric state (M1). d-nb.info This corresponds to a red-shift in the maximum absorption wavelength (λmax), which aligns with experimental spectroscopic measurements of these systems upon forming organogels. researchgate.netd-nb.info Such computational studies are vital for understanding the structure-property relationships in supramolecular polymers and for the rational design of new functional materials based on heptanediamides with tailored optical properties.

Research Applications of Heptanediamides

Heptanediamides in Materials Science Research

In the realm of materials science, the heptanediamide scaffold is utilized for its ability to form structured, functional materials through self-assembly and to modify the surfaces of other materials, thereby imparting novel properties.

The research into this compound derivatives has led to the creation of advanced functional materials, particularly in the area of supramolecular π-gel chemistry. researchgate.net These materials hold potential for applications in organic electronic devices. researchgate.net A key aspect of their functionality comes from the self-assembly of this compound molecules into ordered structures. For instance, a this compound derivative featuring a four-ring fused π-skeleton on its central methylene (B1212753) carbon can form fibrous nanostructures. researchgate.netresearchgate.net This self-assembly is driven by hydrogen-bonding networks and results in the gelation of nonpolar solvents like methylcyclohexane (B89554). researchgate.netresearchgate.net Such materials are considered archetypes for functional materials due to the unique properties that arise from the coupling of excitons within the assembled structure. researchgate.net The goal in developing these materials is often to enhance charge transport properties by creating well-ordered one-dimensional structures. researchgate.net

Heptanediamides are integral components in the design of supramolecular polymers, which are materials composed of monomers linked by non-covalent interactions. rsc.org This non-covalent bonding allows for properties such as reversibility and responsiveness to stimuli. rsc.org The self-assembly of certain this compound derivatives is a critical process in forming these polymers. researchgate.net For example, a derivative with a specific π-skeleton has been shown to undergo supramolecular polymerization through a cooperative nucleation-elongation process. researchgate.netresearchgate.net This assembly leads to changes in the material's optical properties, such as shifts in absorption and fluorescence bands, while maintaining a high fluorescence quantum yield. researchgate.netresearchgate.net By modifying the this compound structure, researchers can control the "cross-link density" in supramolecular polymer networks, which in turn enhances mechanical properties like tensile modulus, toughness, and elasticity. rsc.org These materials also exhibit self-healing capabilities, retaining their original characteristics after multiple break-and-heal cycles. rsc.org

This compound-based molecules have been synthesized for the surface functionalization of inorganic nanoparticles, such as zinc oxide (ZnO). nih.govacs.org Researchers have developed cationic dendrons incorporating a this compound structure. nih.govacs.org These complex molecules are equipped with catechol anchor groups that enable them to bind readily to the surface of ZnO nanostructures through a simple immersion process. nih.govacs.org This surface modification enhances the colloidal stability of the nanoparticles in suspension. nih.govacs.org The functionalization process can be monitored, and studies have shown high surface loading percentages for several this compound-based dendrons on ZnO nanoparticles. nih.govacs.org This technique is a key step in preparing these nanoparticles for further applications in electronic devices. fau.eu

The functionalization of ZnO nanoparticles with this compound derivatives is directly applicable to the fabrication of dye-sensitized solar cells (DSSCs). nih.govacs.org DSSCs are a type of third-generation photovoltaic cell known for their low cost and simple manufacturing process. rsc.org In this application, mesoporous films of the this compound-functionalized ZnO nanoparticles are prepared to serve as electrodes. nih.govacs.org These functionalized surfaces allow for the stable electrostatic attachment of dye molecules, which are responsible for light harvesting. nih.govacs.orgrsc.org The performance of these DSSCs is influenced by the specific this compound derivative used for functionalization. While increasing the positive charge on the ZnO surface can lead to decreased open-circuit voltages, optimized systems have achieved promising cell efficiencies, demonstrating that this compound-based functionalization is a viable strategy for creating key components of supramolecular DSSCs. nih.govacs.org

| DSSC Functionalization Agent | Open Circuit Voltage (Voc) | Max. Cell Efficiency (%) |

| Compound 18 (Dendron without this compound core) | 0.45 V | - |

| Compound 19 (this compound-based dendron) | ~0.4 V | - |

| Compound 20 (this compound-based dendron) | < 0.4 V | - |

| Overall Maximum Efficiency Reported | - | 0.31% |

| Data sourced from studies on functionalized ZnO films for DSSCs. nih.govacs.org |

Heptanediamides as Biochemical Probes and Enzyme Modulators in Research

In biochemistry, the this compound structure serves as a scaffold for designing molecules that can interact with and modulate the activity of enzymes, making them valuable tools for research.

This compound derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. nih.gov The inhibition of HDACs is a promising strategy in cancer therapy. nih.govnih.gov Researchers have synthesized and tested various this compound-peptide conjugates for their ability to inhibit specific HDAC isoforms. nih.gov These studies have shown that this compound-based compounds can be moderate to potent inhibitors of HDAC1 and HDAC3. nih.gov

In one study, a series of this compound-peptide conjugates were synthesized and evaluated. nih.gov The results showed that these compounds had IC50 values (a measure of inhibitory potency) ranging from the low micromolar to the nanomolar scale. nih.govcaymanchem.com Notably, some compounds exhibited selectivity, preferentially inhibiting one HDAC isoform over another. For example, compound 15 showed a 19-fold selectivity for HDAC3 over HDAC1. nih.gov Another compound, N¹-(2-aminophenyl)-N⁷-phenyl-heptanediamide (also known as PAOA), was found to be a selective inhibitor of HDAC1 and HDAC3 with IC50 values of 199 nM and 69 nM, respectively. caymanchem.com The research indicates that the this compound structure is a viable backbone for developing isoform-selective HDAC inhibitors. nih.gov

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | Selectivity (HDAC1/HDAC3) |

| 10 | 4.7 | 1.3 | 3.6 |

| 12 | 10.9 | 3.7 | 2.9 |

| 15 | 532 | 28.3 | 18.8 |

| 16 | 100 | 12.8 | 7.8 |

| Data represents the inhibitory concentration for this compound-peptide conjugates against human HDAC1 and HDAC3. nih.gov |

Studies on Alkaline Phosphatase (AP) Interaction and Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, including bone mineralization and the regulation of phosphate (B84403) homeostasis. The inhibition of specific AP isoenzymes is a subject of research for various conditions. nih.gov In silico studies have been used to predict the interaction between potential inhibitors and APs. A molecular docking study exploring the binding of various heterocyclic compounds to tissue-nonspecific alkaline phosphatase (TNAP) identified a key interaction involving a this compound moiety. In the simulation, the this compound portion of one of the docked compounds formed a hydrogen bond with the amino acid residue Glu 321 in the enzyme's active site.

Exploration of Arachidonic Acid Inhibition by this compound Derivatives

Arachidonic acid is a polyunsaturated fatty acid whose metabolism via cyclooxygenase (COX) and lipoxygenase (LOX) pathways produces eicosanoids, which are key mediators of inflammation. Consequently, inhibitors of arachidonic acid metabolism are of significant research interest. Gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts has identified a specific this compound derivative as a potential arachidonic acid inhibitor. The compound, This compound, N,N'-di-benzoyloxy- , was detected in extracts of Zingiber nimmonii rhizomes and in the Ayurvedic preparation Sahacharadi Kashayam, and was classified as an arachidonic acid inhibitor based on these analyses. rsc.org

Investigation of Anti-Proliferative Activity in Cancer Cell Lines for Research Purposes

A primary application in the research of this compound derivatives is the evaluation of their anti-proliferative effects against various cancer cell lines. This activity is often linked to their function as HDAC or dual ALK/HDAC inhibitors.

For example, the dual ALK/HDAC inhibitor designated 12a , which contains a this compound linker, demonstrated potent anti-proliferative activity against several human cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov The SK-N-BE(2) neuroblastoma cell line, which has an ALK mutation, was found to be particularly sensitive. nih.gov Furthermore, an extract of Garcinia cowa containing This compound,N,N'-di-benzoyloxy- was also reported to have anti-proliferative potential.

Table 2: In Vitro Anti-Proliferative Activity of this compound-Based Dual Inhibitor (Compound 12a) Data from a study on dual ALK/HDAC inhibitors.

| Cancer Cell Line | Cell Type | IC₅₀ (µM) of Compound 12a |

| A549 | Lung Carcinoma | 0.0034 |

| MDA-MB-231 | Breast Carcinoma | 0.011 |

| HepG2 | Hepatocellular Carcinoma | 0.0028 |

| SK-N-BE(2) | Neuroblastoma | 0.0003 |

To understand the mechanism of action at a molecular level, computational molecular docking studies are frequently employed. These studies predict how a ligand, such as a this compound derivative, might bind to a protein target. The tumor suppressor protein TP53 and the epidermal growth factor receptor (EGFR) are two critical targets in cancer research. A molecular docking study performed on phytochemicals identified from an ethanol (B145695) extract of Eclipta alba found that the compound This compound, N,Nʹ-di-benzoyloxy- was the best-docked ligand with the TP53 protein target, achieving a high binding affinity score. The same study also investigated docking with EGFR, although other compounds in the extract showed a higher binding affinity for that specific target.

Heptanediamides in Analytical Chemistry and Extraction Research

Identification of Heptanediamides in Natural Plant Extracts

This compound derivatives have been identified as naturally occurring phytochemicals in various plant species. The identification is typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which separates chemical compounds and identifies them based on their mass-to-charge ratio.

The compound This compound, N,N'-di-benzoyloxy- has been detected in several distinct plants:

Zingiber nimmonii : In an untargeted GC-MS analysis of rhizome extracts, this compound was identified as a major bioactive metabolite, noted for its potential as an arachidonic acid inhibitor. phcogres.comcukerala.ac.in

Caladium lindenii : Leaf extracts analyzed via GC-MS revealed the presence of this compound, N,N'-di-benzoyloxy-, which was later investigated for its cytotoxic properties. researchgate.netnih.gov

Salvadora persica : Commonly known as the "toothbrush tree," GC-MS/MS analysis of its tree bark extract identified this this compound derivative among 29 other phytocompounds. researchgate.net

Gymnema sylvestre : A hairy variant of this medicinal plant, known for its use in traditional medicine, was found to contain this compound, N,N'-di-benzoyloxy- in its 50% ethanol extract through GC-MS analysis. eijppr.com

Garcinia cowa : GC-MS analysis of a methanolic extract of the leaves of this plant also identified the presence of this compound, N,N'-di-benzoyloxy-. unar.ac.id

The recurrence of this specific derivative across unrelated plant families suggests it may play a role in plant biology and contributes to the chemical profiles of these traditional medicinal herbs.

Table 2: Natural Occurrence of this compound Derivatives in Plant Extracts

| Plant Species | Plant Part | This compound Derivative Identified | Analytical Method | Reference(s) |

| Zingiber nimmonii | Rhizome | This compound, N,N'-di-benzoyloxy- | GC-MS | phcogres.com, cukerala.ac.in |

| Caladium lindenii | Leaf | This compound, N,N'-di-benzoyloxy- | GC-MS | researchgate.net, nih.gov |

| Salvadora persica | Tree Bark | This compound, N,N'-di-benzoyloxy- | GC-MS/MS | researchgate.net |

| Gymnema sylvestre (hairy variant) | Leaf | This compound, N,N'-di-benzoyloxy- | GC-MS | eijppr.com |

| Garcinia cowa | Leaf | This compound, N,N'-di-benzoyloxy- | GC-MS | unar.ac.id |

Detection of Heptanediamides in Environmental or Industrial Byproducts

Beyond natural sources, this compound compounds have been detected as byproducts of industrial processes, particularly in the thermal degradation of waste materials. Pyrolysis, a method of thermochemical decomposition at elevated temperatures in the absence of oxygen, is used to convert polymer waste into valuable hydrocarbon products like fuel oil. scispace.com

During the analysis of oil produced from the pyrolysis of mixed municipal polymer waste (including HDPE, LDPE, PP, PS, PVC, PETE, rubber, and gloves), This compound, N,N'-di-benzoyloxy- was identified as one of the constituent compounds via GC-MS analysis. scispace.com Its presence in the pyrolytic oil indicates that it can be formed from the complex chemical reactions occurring during the thermal breakdown of synthetic polymers and additives. Similarly, amides have been noted as potential components in the bio-oil generated from the co-pyrolysis of waste masks and biomass. mdpi.com The detection of such compounds is significant for understanding the chemical composition of recycled fuels and for evaluating potential environmental impacts. mdpi.comunimma.ac.id

Table 3: Detection of this compound in Industrial Byproducts

| Industrial Process | Source Material | Detected this compound Compound | Application/Context | Reference(s) |

| Pyrolysis | Mixed Polymer Waste (Municipal) | This compound, N,N'-di-benzoyloxy- | Production of fuel oil from plastic waste | scispace.com |

| Co-pyrolysis | Waste Masks and Biomass | Amides (general class) | Production of bio-oil and pyrolytic gas | mdpi.com |

Research on Unsymmetrical Heptanediamides as Chelating Extractants for Metal Ions (e.g., Lanthanides, Heavy Metals)

In the field of hydrometallurgy and nuclear waste reprocessing, there is significant interest in developing selective extractants for specific metal ions. Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively "grabbing" it out of a solution. libretexts.org

Research has proposed the use of unsymmetrical heptanediamides for the extraction of lanthanides. mdpi.commdpi-res.com Unlike symmetrical diamides, where the substituent groups on the two nitrogen atoms are identical, unsymmetrical diamides have different groups. This asymmetry can influence the molecule's extraction efficiency and selectivity. mdpi.com

The proposed application for unsymmetrical heptanediamides is in the separation of trivalent lanthanide ions from high-level nuclear waste. mdpi.com For instance, certain unsymmetrical heptanediamides have been suggested as additives to prevent the formation of an undesirable "third phase" during the solvent extraction process, which can complicate industrial-scale separations. mdpi.com While much of the research in this area has focused on related diglycolamides, the potential of unsymmetrical heptanediamides as efficient and selective metal extractants remains an area for further investigation. mdpi.comosti.gov Their advantage lies in forming stable chelate complexes with metal cations that are highly soluble in organic solvents, facilitating their separation from aqueous solutions. mdpi.com

Table 4: Application of Unsymmetrical Heptanediamides in Metal Extraction

| Compound Class | Target Metal Ions | Proposed Application | Mechanism | Reference(s) |

| Unsymmetrical Heptanediamides | Lanthanides (trivalent) | Separation from high-level nuclear waste; Prevention of third-phase formation during extraction. | Chelation / Solvent Extraction | mdpi.com, mdpi-res.com |

Advanced Characterization Techniques in Heptanediamide Research

The elucidation of the structural and functional properties of heptanediamide and its derivatives relies on a suite of advanced analytical techniques. These methods provide in-depth information on molecular structure, electronic properties, and composition, which are crucial for the various applications of these compounds.

Future Directions and Emerging Trends in Heptanediamide Research

Exploration of Novel Heptanediamide Architectures and Functionalization

The inherent structural flexibility of the this compound backbone makes it an ideal candidate for creating diverse and complex molecular architectures. Researchers are actively exploring new ways to functionalize this core structure to impart specific properties and enable novel applications.

A significant area of research involves the covalent attachment of this compound derivatives to inorganic nanoparticles to enhance their stability and functionality. For instance, complex this compound-based cationic dendrons have been synthesized and used to functionalize zinc oxide (ZnO) and titanium dioxide (TiO₂) nanoparticles. nih.govfau.euacs.orguni-erlangen.denih.gov These dendrons, such as N¹,N⁷-bis(3-(4-tert-butyl-pyridium-methyl)phenyl)-4-(3-(3-(4-tert-butyl-pyridinium-methyl)phenyl-amino)-3-oxopropyl)-4-(3,4-dihydroxybenzamido)this compound tribromide, feature catechol anchor groups for strong binding to the nanoparticle surface and charged pyridinium (B92312) groups at the periphery to prevent agglomeration through electrostatic repulsion. nih.govacs.org This functionalization is crucial for developing stable colloidal dispersions needed for applications like dye-sensitized solar cells. nih.govacs.org

Another innovative approach is the introduction of large, planar π-conjugated skeletons onto the central methylene (B1212753) carbon of the this compound moiety. d-nb.inforesearchgate.net This unique design creates a perpendicular geometry between the hydrogen-bonding direction of the diamide (B1670390) chain and the π-stacking direction of the aromatic system. d-nb.inforesearchgate.net Such molecules have been shown to self-assemble into fibrous nanostructures and organogels in nonpolar solvents through a cooperative nucleation-elongation process. d-nb.inforesearchgate.net These supramolecular polymers exhibit interesting photophysical properties, including bathochromically shifted absorption and fluorescence spectra compared to their monomeric state. d-nb.info

In the biomedical field, the this compound structure is being employed as a linker in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. Researchers have designed PROTACs by tethering inhibitors of targets like the lipid kinase PIKfyve or histone deacetylases (HDACs) to ligands for E3 ligases, using a this compound chain as the flexible linker. acs.orgmdpi.com The length and composition of this linker are critical for achieving optimal ternary complex formation and potent protein degradation. acs.org

Table 1: Examples of Novel this compound Architectures and Their Applications This table is interactive. You can sort and filter the data.

Advanced Computational Design of this compound-Based Systems for Targeted Applications

The rational design of molecules for specific functions is increasingly reliant on advanced computational methods. For this compound-based systems, computational modeling is proving to be an invaluable tool for predicting molecular behavior and guiding synthetic efforts.

Molecular docking and modeling studies are being used to forecast the interactions of complex this compound derivatives with biological targets. ontosight.ai For example, computational modeling was used to guide the design of PIKfyve degraders by revealing that the pyridyl moiety of an inhibitor was solvent-exposed, making it a suitable attachment point for a this compound linker without disrupting binding to the target. acs.org Similarly, molecular modeling has been employed to visualize the interaction between tacrine-based radiotracers, some of which incorporate a this compound linker, and the active site of cholinesterase enzymes, which are implicated in Alzheimer's disease. mdpi.com

In the realm of materials science, a combination of experimental and computational studies has been crucial for understanding the self-assembly of this compound derivatives. d-nb.inforesearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been used to determine the energetically stable structures of supramolecular polymers formed from this compound derivatives bearing π-skeletons. researchgate.net Furthermore, computational approaches like Molecular Dynamics (MD) simulations and Time-Dependent DFT (TD-DFT) are used to examine the aggregated structures and internal molecular orientation of self-assembling systems, providing insights that are difficult to obtain through experimental means alone. researchgate.net These computational tools allow researchers to understand the delicate balance of forces, such as hydrogen bonding and π-stacking, that govern the formation of these complex nanostructures. d-nb.info

Interdisciplinary Research Integrating Heptanediamides in Emerging Fields

The versatility of the this compound scaffold has facilitated its integration into a wide array of interdisciplinary research fields, from materials science to biomedicine.

Materials Science and Nanotechnology: Functionalized heptanediamides are at the forefront of research into advanced materials. Their use in modifying the surface of TiO₂ and ZnO nanoparticles is a key strategy for creating stable components for dye-sensitized solar cells (DSSCs). nih.govfau.euacs.orgnih.gov By controlling the surface chemistry, researchers can facilitate the layer-by-layer assembly of nanoparticles and other organic building blocks, such as porphyrins, to construct efficient light-harvesting systems. nih.gov

Supramolecular Chemistry: this compound derivatives are proving to be exceptional building blocks for supramolecular chemistry. Their ability to form robust one-dimensional intermolecular hydrogen-bonding networks is being exploited to create well-defined fibrous aggregates and supramolecular polymers. d-nb.inforesearchgate.net The study of these systems, which can form gels in nonpolar solvents, contributes to the fundamental understanding of non-covalent interactions and the development of "smart" materials that respond to external stimuli. d-nb.info

Biomedical and Pharmaceutical Sciences: The this compound motif is featured in a growing number of biologically active compounds. Research has identified derivatives with potential therapeutic applications, including N-(2-aminophenyl)-N'-[3-(trifluoromethyl)phenyl]this compound, which has been studied as a histone deacetylase (HDAC) inhibitor. nih.gov Furthermore, the scaffold's role as a linker in PROTACs for cancer therapy is a rapidly emerging area. acs.orgmdpi.com this compound-based structures are also being investigated as components of radiotracers for the potential early diagnosis of Alzheimer's disease. mdpi.com

Environmental Chemistry: this compound derivatives have been identified in studies related to environmental science. For example, N,N'-di-benzoyloxy-heptanediamide was detected as a component in the bio-oil produced from the co-pyrolysis of waste masks and biomass, highlighting a potential role in waste valorization processes. mdpi.com The same compound has also been noted in studies of the degradation of microplastic fibers, indicating its relevance in understanding the environmental fate of synthetic materials. ntnu.no

Development of Standardized Methodologies for this compound Synthesis and Characterization

As the complexity and application range of this compound derivatives expand, the need for standardized and reproducible methodologies for their synthesis and characterization becomes paramount.

The synthesis of heptanediamides typically involves the coupling of heptanedioic acid or its derivatives with appropriate amines. General procedures often utilize standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in combination with Hydroxybenzotriazole (B1436442) (HOBt) to facilitate amide bond formation. uni-regensburg.de Purification of the resulting products is commonly achieved through techniques such as flash chromatography or recrystallization. uni-regensburg.de While these methods are well-established, developing standardized protocols for specific classes of this compound derivatives would improve reproducibility across different laboratories.

Characterization relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the covalent structure and identifying key functional groups, such as the N-H and C=O stretching bands characteristic of the amide linkages. d-nb.inforesearchgate.net Mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are used to confirm the molecular weight and purity of the synthesized compounds. nih.govresearchgate.net For ensuring the quality and purity of materials intended for biological or materials applications, High-Performance Liquid Chromatography (HPLC) is a critical tool. nih.gov

For this compound-based materials, such as functionalized nanoparticles, a broader range of characterization techniques is required. These include Thermogravimetric Analysis (TGA) to quantify surface functionalization, Scanning Electron Microscopy (SEM) to visualize morphology, and various surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical states at the surface. researchgate.net The development of standardized reporting practices for these synthetic and analytical data is crucial for building a reliable and comparable body of knowledge in this rapidly advancing field.

Table 2: Compound Names Mentioned in the Article This table is interactive. You can sort and filter the data.

Q & A

Q. Advanced

- Thermal analysis : TGA/DSC to assess stability in polymer composites.

- SEM/TEM : Image self-assembly behavior in nanocarrier systems.

- Mechanical testing : Tensile strength assays in biomaterials.

Publish findings with dual-focused abstracts for chemistry and materials science audiences .

What ethical considerations apply to this compound’s in vivo toxicology studies?

Q. Advanced

- IRB approval : Justify animal models (e.g., zebrafish vs. rodents) based on 3R principles.

- Preclinical testing : Conduct in vitro genotoxicity (Ames test) before in vivo dosing.

- Data transparency : Report adverse events (e.g., organ weight changes) in supplementary tables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.